molecular formula C12H19NO3 B14756227 6-(Diethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid CAS No. 131-64-6

6-(Diethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B14756227
CAS No.: 131-64-6
M. Wt: 225.28 g/mol
InChI Key: FVZDUKGVISGJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Diethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C12H19NO3. This compound is characterized by a cyclohexene ring substituted with a diethylcarbamoyl group and a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Diethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid typically involves the reaction of cyclohexene with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Halogens, nucleophiles, often in the presence of catalysts or under reflux conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

6-(Diethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-(Diethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The diethylcarbamoyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclohex-3-ene-1-carboxylic acid: Lacks the diethylcarbamoyl group, making it less versatile in certain reactions.

    Diethylcarbamoyl derivatives: Compounds with similar diethylcarbamoyl groups but different core structures.

Uniqueness: 6-(Diethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is unique due to the presence of both the diethylcarbamoyl and carboxylic acid groups on a cyclohexene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.

Properties

CAS No.

131-64-6

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

6-(diethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C12H19NO3/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12(15)16/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,15,16)

InChI Key

FVZDUKGVISGJCQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1CC=CCC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.